chemical structure and properties of Fmoc-N-Me-L-Trp(Me)-OH
chemical structure and properties of Fmoc-N-Me-L-Trp(Me)-OH
Topic: Chemical Structure and Properties of Fmoc-N-Me-L-Trp(Me)-OH Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals[1]
Advanced Building Blocks for Peptidomimetic Synthesis[1]
Executive Summary
Fmoc-N-Me-L-Trp(Me)-OH (CAS: 2413047-17-1) is a specialized, dual-methylated amino acid derivative used in the synthesis of proteolytically stable peptidomimetics.[1] Structurally, it is characterized by methylation at two distinct nitrogen centers: the
This dual modification serves two critical functions in drug design:
- -Methylation: Introduces steric constraints that limit conformational freedom, prevents enzymatic degradation by proteases, and improves membrane permeability (the "N-methyl effect").[1]
- -Methylation: Permanently blocks the indole nitrogen, preventing hydrogen bond donation and eliminating side reactions (such as alkylation) during acidolytic cleavage, while increasing the lipophilicity of the tryptophan side chain.[1]
Chemical Constitution & Properties[1][2][3][4][5][6]
2.1 Structural Hierarchy
The molecule is built upon the L-tryptophan scaffold, protected and modified for Solid Phase Peptide Synthesis (SPPS).[1]
-
N-Terminus Protection: 9-Fluorenylmethoxycarbonyl (Fmoc) group.[1][2] Acid-stable, base-labile.[1]
-
Backbone Modification:
-Methyl group.[1] -
Side Chain Modification: 1-Methylindole (
-Methyl).[1] -
C-Terminus: Free carboxylic acid for activation.[1]
Figure 1: Structural connectivity of Fmoc-N-Me-L-Trp(Me)-OH highlighting the dual methylation sites.[1]
2.2 Physicochemical Data Table
| Property | Specification |
| Chemical Name | |
| CAS Number | 2413047-17-1 |
| Molecular Formula | |
| Molecular Weight | ~454.52 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in water |
| Purity Standard | |
| Storage |
Synthesis & Stability Profile
3.1 Synthesis Route
The synthesis typically proceeds via the Freidinger method or direct alkylation strategies.[1]
-
Precursor: Fmoc-Trp-OH or Fmoc-Trp(Me)-OH.[1]
-
Oxazolidinone Formation: Reaction with paraformaldehyde and acid catalysis to form an oxazolidinone (pseudo-proline type intermediate) which protects the carboxyl and fixes the conformation.[1]
-
Reductive Ring Opening: Treatment with triethylsilane (TES) or catalytic hydrogenation opens the ring to yield the N-methylated product.[1]
-
Side Chain Methylation: If not present initially, the indole nitrogen is methylated using methyl iodide (
) and a mild base, though this is often done prior to Fmoc protection to avoid side reactions.[1]
3.2 Stability Considerations
-
Racemization: Like all
-methyl amino acids, this compound is highly prone to racemization during carboxyl activation.[1] The lack of an amide hydrogen on the prevents the formation of an oxazolone intermediate, but base-catalyzed enolization remains a risk.[1] -
Photo-oxidation: The electron-rich indole ring, further activated by the
-methyl group, is susceptible to photo-oxidation.[1] Solutions should be kept in amber vials.
Application in Solid Phase Peptide Synthesis (SPPS)[1]
Incorporating Fmoc-N-Me-L-Trp(Me)-OH into a peptide chain presents unique challenges due to steric hindrance.[1] The
4.1 Protocol: Coupling of Fmoc-N-Me-L-Trp(Me)-OH
This step is generally straightforward but slower than standard amino acids.[1]
-
Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.[1]
-
Stoichiometry: 3-5 equivalents relative to resin loading.[1]
-
Time: 1-2 hours at room temperature.
4.2 Protocol: Coupling onto Fmoc-N-Me-L-Trp(Me)-OH (The Difficult Step)
Once deprotected, the N-terminus is a secondary amine (
Recommended Workflow:
-
Deprotection: 20% Piperidine in DMF (Standard).[1] Note: Watch for Diketopiperazine (DKP) formation if this is the 2nd residue from the C-terminus.[1]
-
Activation Strategy:
-
Option A (Standard): HATU/HOAt/DIPEA (5 eq) for 2-4 hours.[1] Double coupling is mandatory.[1]
-
Option B (High Efficiency): PyAOP or COMU at elevated temperature (
), provided the C-terminal Cys/His are not present (to avoid racemization).[1] -
Option C (The "Nuclear" Option): Use of Triphosgene (BTC) to generate the acid chloride of the incoming amino acid in situ.[1] This is the most effective method for extremely hindered couplings.[1]
-
Figure 2: Decision matrix for acylating the hindered secondary amine of N-methylated tryptophan.
4.3 Cleavage and Deprotection[1]
-
Reagent: TFA/TIS/H2O (95:2.5:2.5).[1]
-
Note: The
-methyl group is stable to TFA.[1] No scavengers are needed specifically for the indole protection since it is not removed.[1] This simplifies the cleavage cocktail compared to Trp(Boc).[1]
Pharmacological Implications[1][7]
5.1 The "N-Methyl Effect"
The introduction of the
-
Metabolic Stability: The absence of the amide hydrogen prevents hydrogen bonding with the active sites of many proteolytic enzymes, drastically increasing half-life (
).[1] -
Permeability: N-methylation reduces the number of hydrogen bond donors (HBD), lowering the desolvation energy required to pass through lipid bilayers.[1]
5.2 Indole Modification
The
References
-
Biron, E., & Kessler, H. (2005).[1] Synthesis of N-Methylated Peptides. Journal of Organic Chemistry. (Contextual citation for N-Me synthesis methods).
-
Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual citation for pharmacological properties).
